Tuberosin

Description

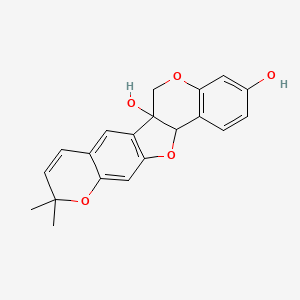

Structure

3D Structure

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |

InChI |

InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3 |

InChI Key |

ZBTYHECJEINCMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tuberosin: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tuberosin, a naturally occurring pterocarpan with significant antioxidant and anti-inflammatory properties. It details the discovery of this compound, its primary natural sources, and methodologies for its isolation and characterization. Furthermore, this guide delves into the molecular mechanisms underlying its biological activities, with a focus on its role in modulating inflammatory signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key experimental workflows and signaling pathways are included to facilitate a deeper understanding of the core concepts.

Discovery and Natural Sources

Initial Discovery

This compound was first isolated and its structure elucidated in 1973 by B. S. Joshi and V. N. Kamat.[1][2] They identified it as a new pterocarpan from the tubers of Pueraria tuberosa DC., a plant used in traditional Indian medicine.[1][2][3] The structure was established as 6a,13a-dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3,6a-diol through spectral analysis.[1]

Natural Sources

The primary natural source of this compound is the tuberous roots of Pueraria tuberosa, a perennial climbing plant found in tropical parts of India.[3] This plant, also known as Indian Kudzu, has a long history of use in Ayurvedic medicine for various ailments.[3][4] this compound has also been reported in Pueraria montana var. lobata.

Isolation and Characterization

The isolation of this compound from its natural source, Pueraria tuberosa, involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Isolation of this compound

2.1.1. Plant Material and Extraction

-

Plant Material : Dried and powdered tubers of Pueraria tuberosa.

-

Soxhlet Extraction :

-

The powdered plant material is first defatted by extraction with hexane in a Soxhlet apparatus.

-

Following defatting, the material is successively extracted with ethanol. The ethanolic extract contains a mixture of phytochemicals, including this compound. The yield of the crude alcoholic extract is typically in the range of 12-18% w/w.

-

2.1.2. Chromatographic Purification

-

Stationary Phase : Silica gel (for column chromatography).

-

Mobile Phase : A gradient of organic solvents with increasing polarity. While the original paper does not specify the exact gradient, a typical gradient for flavonoid isolation from Pueraria species starts with a non-polar solvent and gradually increases the polarity.[5][6][7] A representative gradient could be:

-

Initial elution with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Gradual increase in the proportion of ethyl acetate.

-

Further elution with mixtures of ethyl acetate and methanol to elute more polar compounds.

-

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) on silica gel G plates. A solvent system of Benzene:Chloroform (6:4) can be used for monitoring the separation, with this compound showing a characteristic Rf value.

-

Crystallization : Fractions containing pure this compound are pooled, the solvent is evaporated, and the compound is recrystallized from a suitable solvent like benzene to obtain white crystals.

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed by its physicochemical properties and spectroscopic data.

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₅ |

| Molecular Weight | 338.36 g/mol |

| Melting Point | 271-272°C |

| UV λmax (MeOH) | 215, 290 nm |

| IR (KBr) νmax | 3400 (OH), 1620, 1590 (aromatic) cm⁻¹ |

| ¹H-NMR (CDCl₃) δ | 1.45 (s, 6H, 2xCH₃), 3.6-4.2 (m, 3H), 5.5 (d, 1H), 6.4-7.2 (m, 6H, Ar-H) |

| ¹³C-NMR (CDCl₃) δ | 28.0 (2xCH₃), 66.0, 78.0, 103.0, 106.0, 109.0, 110.0, 117.0, 122.0, 125.0, 131.0, 154.0, 156.0, 158.0, 160.0 |

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Biological Activity

This compound exhibits potent antioxidant and anti-inflammatory properties, which have been investigated in various in vitro models.

Antioxidant Activity

This compound is an effective scavenger of various free radicals. Its antioxidant capacity has been demonstrated through several assays.[8]

3.1.1. Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation : Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and a 2.45 mM potassium persulfate solution.

-

Radical Generation : Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Assay Procedure :

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of this compound solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation : The percentage inhibition of the ABTS radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

3.1.2. Experimental Protocol: Superoxide Radical Scavenging Assay

-

Reaction Mixture : Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 100 µM EDTA, 75 µM NBT (nitroblue tetrazolium), and 2 µM riboflavin.

-

Assay Procedure :

-

Add 100 µL of this compound solution (at various concentrations) to 2.9 mL of the reaction mixture.

-

Illuminate the reaction mixture with a fluorescent lamp for 15 minutes to generate superoxide radicals.

-

Measure the absorbance at 560 nm.

-

-

Calculation : The percentage inhibition of superoxide radical generation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity

This compound has been shown to inhibit key inflammatory mediators in macrophages. A primary mechanism is the suppression of inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.[8]

3.2.1. Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then drive the expression of pro-inflammatory genes, including NOS2 (the gene encoding iNOS). While direct experimental evidence for this compound's effect on the upstream NF-κB and MAPK pathways is still emerging, its ability to inhibit iNOS expression strongly suggests an interference with these signaling cascades.

Diagram: LPS-Induced Inflammatory Signaling and Potential Inhibition by this compound

References

- 1. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. This compound, a new pterocarpan from Pueraria tuberosa DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry [frontiersin.org]

- 5. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Tuberosin and its Significance

An In-depth Technical Guide on the Biosynthesis Pathway of Tuberosin in Pueraria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound, a pterocarpan found in Pueraria tuberosa. Drawing from established knowledge of isoflavonoid and pterocarpan biosynthesis in legumes, this document outlines the key enzymatic steps, precursor molecules, and regulatory mechanisms likely involved in the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive compounds in medicinal plants.

This compound is a pterocarpan, a class of isoflavonoids known for their presence in the Fabaceae family[1]. Pterocarpans are recognized for their role in plant defense as phytoalexins and for their diverse biological activities, including antioxidant and anti-inflammatory properties[2][3]. The structure of this compound, characterized by a dimethylchromene ring, suggests a complex biosynthetic origin involving prenylation and subsequent cyclization of a pterocarpan scaffold[1][4]. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its pharmacological potential.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the well-established general phenylpropanoid and isoflavonoid pathways, followed by pterocarpan-specific modifications and a prenylation step.

General Phenylpropanoid and Isoflavonoid Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted to the isoflavone precursor, liquiritigenin, through a series of enzymatic reactions. This initial phase is common to the biosynthesis of most flavonoids and isoflavonoids in Pueraria species[5][6][7].

Key Enzymes in the Initial Steps:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone[5].

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone synthase (IFS): A key cytochrome P450 enzyme (CYP93C) that catalyzes the conversion of flavanones (like naringenin or liquiritigenin) to isoflavones (like genistein or daidzein), which are the direct precursors for pterocarpan biosynthesis[5].

Pterocarpan Biosynthesis

Following the formation of the isoflavone backbone, a series of reductive and cyclizing reactions lead to the formation of the pterocarpan skeleton.

Key Enzymes in Pterocarpan Formation:

-

Isoflavone 2'-hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone, a crucial step for the subsequent cyclization[3].

-

Isoflavone reductase (IFR): Reduces the 2'-hydroxyisoflavone to a 2'-hydroxyisoflavanone.

-

Vestitone reductase (VR): Reduces the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.

-

Pterocarpan synthase (PTS): Catalyzes the final ring closure through dehydration to form the pterocarpan skeleton[3].

Proposed Final Steps to this compound: Prenylation and Cyclization

The unique dimethylchromene ring of this compound suggests a final set of modifications to the pterocarpan scaffold.

-

Prenylation: A prenyltransferase (PT) is hypothesized to catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan backbone. Such prenyltransferases have been shown to act on pterocarpans in other plant species[8][9]. The position of the prenyl group attachment would determine the final structure.

-

Oxidative Cyclization: Following prenylation, a cytochrome P450 enzyme likely catalyzes an oxidative cyclization to form the dimethylchromene ring.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative Biosynthesis Pathway of this compound in Pueraria.

Quantitative Data on Isoflavonoids in Pueraria

While specific quantitative data for the biosynthesis of this compound are not available, studies have quantified the levels of major isoflavonoids in Pueraria species, which provides context for the metabolic flux through the pathway.

| Isoflavonoid | Concentration Range (mg/g) in Pueraria lobata | Reference |

| Puerarin | 44.54 - 66.58 | [10] |

| Daidzin | Varies | [6] |

| Daidzein | Varies | [6] |

| Genistin | Varies | [6] |

| Genistein | Varies | [6] |

| 3'-methoxy puerarin | Varies | [11] |

| 3'-hydroxy puerarin | Varies | [11] |

Note: The concentrations of isoflavonoids can vary significantly based on the plant part, geographical location, and developmental stage.[10][11]

Experimental Protocols

Detailed experimental protocols for the enzymes in the this compound biosynthetic pathway are not yet established. However, the following sections provide generalized methodologies for key experimental procedures based on studies of related pathways.

Isolation and Quantification of this compound

Objective: To extract, isolate, and quantify this compound from Pueraria tuberosa root tubers.

Protocol:

-

Extraction: Dried and powdered root tubers of Pueraria tuberosa are successively extracted with hexane and then with ethanol in a Soxhlet apparatus[2].

-

Column Chromatography: The ethanol extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of organic solvents of increasing polarity[2].

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Purification: The pooled fractions are further purified by recrystallization to obtain pure this compound[2].

-

Quantification: Quantification can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A standard curve is generated using purified this compound.[11][12][13]

Caption: Workflow for Isolation and Quantification of this compound.

Enzyme Assays for Key Biosynthetic Enzymes

Objective: To determine the activity of key enzymes in the this compound pathway.

General Protocol for a Cytochrome P450 Enzyme (e.g., I2'H):

-

Enzyme Source: Microsomal fractions are prepared from relevant Pueraria tissues or from a heterologous expression system (e.g., yeast or E. coli) expressing the candidate gene.

-

Reaction Mixture: The reaction mixture typically contains the microsomal protein, the substrate (e.g., genistein), NADPH as a cofactor, and a buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: The reaction is initiated by adding NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate.

-

Product Analysis: The extracted products are analyzed by HPLC-MS to identify and quantify the hydroxylated product.

References

- 1. This compound | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenyl Pterocarpans from Algerian Bituminaria bituminosa and Their Effects on Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Determination of Relative Contents of Isoflavones in Radix Puerariae Extract by Mass Spectrometry Guided High Performance Liquid Chromatography Using Quantitative Analysis of Multi-component with Single Marker [agris.fao.org]

- 13. Profiling and quantification of isoflavonoids in kudzu dietary supplements by high-performance liquid chromatography and electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Tuberosin (C20H18O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberosin, a naturally occurring pterocarpan found in plants such as Pueraria tuberosa and Pueraria lobata, has garnered significant interest in the scientific community for its diverse biological activities. With the molecular formula C20H18O5, this compound has demonstrated potential as an antioxidant, a modulator of estrogen receptor pathways, and an influencer of key cellular metabolic and signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological functions and mechanisms of action, presented for the scientific research and drug development community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C20H18O5 | [1] |

| Molecular Weight | 338.35 g/mol | [2] |

| CAS Number | 41347-45-9 | [1] |

| Appearance | Solid at room temperature | [2] |

| Solubility | May be soluble in DMSO, Ethanol, and DMF | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data:

-

UV-Vis Spectroscopy: The UV-Vis spectrum of a flavonoid-type compound like this compound, typically recorded in a solvent like ethanol, would be expected to show absorption maxima (λmax) characteristic of its chromophoric system.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for determining the precise chemical structure. The chemical shifts (δ) in ppm and coupling constants (J) in Hz provide detailed information about the arrangement of protons and carbons in the molecule.[4][5][6][7]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of the molecule, which aids in structural confirmation.[8][9][10][11][12][13]

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, implicating its potential in various therapeutic areas.

Antioxidant Activity

This compound is a potent antioxidant that can directly scavenge various free radical species.[14] Its antioxidant mechanism involves trapping free radicals and inhibiting lipid peroxidation.[14] This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Modulation of Estrogen Receptor (ER) Signaling

This compound has been identified as a modulator of the estrogen receptor alpha (ERα) pathway.[15][16][17][18] This interaction can influence the expression of ERα target genes, suggesting its potential role in hormone-dependent conditions.

This compound's modulation of the Estrogen Receptor signaling pathway.

Regulation of Cancer Metabolism via PKM2 Activation

This compound has been identified as a potential activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[4][19] By activating PKM2, this compound may reprogram glycolysis in cancer cells, representing a promising avenue for anticancer therapy.

This compound as a potential activator of the PKM2 metabolic pathway.

Inhibition of PI3K/AKT/mTOR Signaling

This compound has been investigated as a potential inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[11][20][21][22][23] Specifically, it has been identified as a potential inhibitor of AKT (also known as Protein Kinase B). By targeting this pathway, this compound may exert anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following protocol describes the isolation of this compound from Pueraria tuberosa root tubers.

Materials:

-

Dried and powdered root tubers of Pueraria tuberosa

-

Hexane

-

Ethanol

-

Soxhlet extractor

-

Rotary evaporator

-

Silica gel for column chromatography

-

Organic solvents of increasing polarity for elution (e.g., hexane, ethyl acetate, methanol mixtures)

Procedure:

-

Soxhlet Extraction:

-

Successively extract the dried root-tuber powder with hexane and then with ethanol using a Soxhlet extractor.

-

-

Solvent Evaporation:

-

Remove the solvent from the alcoholic extract using a rotary evaporator to obtain the crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Load the crude alcoholic extract onto the column.

-

Elute the column with a gradient of organic solvents with increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Antioxidant Activity Assessment: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or other suitable solvent for the sample

-

96-well microplate reader

-

Trolox (a vitamin E analog) as a standard

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Prepare serial dilutions of the this compound sample.

-

Add a small volume of the sample (or standard) to a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for a specific time (e.g., 6-30 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

Workflow for the ABTS radical scavenging assay.

Western Blot Analysis for iNOS Protein Expression

This protocol is used to detect the levels of inducible nitric oxide synthase (iNOS) protein in cell lysates, which can be influenced by this compound's anti-inflammatory activity.[5][14][28][29]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation:

-

Separate proteins from cell lysates by size using SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against iNOS overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Pyruvate Kinase (PKM2) Activity Assay

This is a general protocol for a continuous, enzyme-coupled assay to measure PKM2 activity, which can be used to assess the effect of potential activators like this compound.[19][27][28][29][30]

Materials:

-

Recombinant human PKM2

-

Phosphoenolpyruvate (PEP)

-

ADP

-

NADH

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2)

-

96-well plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

-

Assay:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add different concentrations of this compound (or a known activator as a positive control).

-

Initiate the reaction by adding recombinant PKM2.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

The rate of NADH depletion is proportional to the pyruvate kinase activity. Calculate the initial velocities from the absorbance data.

-

AKT Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay to measure the inhibitory effect of compounds like this compound on AKT activity.[24][25][26][31]

Materials:

-

Active AKT kinase

-

GSK-3 fusion protein (as substrate)

-

ATP

-

Kinase buffer

-

Primary antibody against phospho-GSK-3α/β (Ser21/9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Kinase Reaction:

-

Incubate active AKT kinase with different concentrations of this compound for a pre-determined time.

-

Initiate the kinase reaction by adding ATP and the GSK-3 substrate.

-

Incubate at 30°C for a specific time.

-

Stop the reaction.

-

-

Detection of Phosphorylation:

-

The level of phosphorylated GSK-3 substrate is determined by Western blot analysis using a phospho-specific antibody.

-

Alternatively, ELISA-based or luminescence-based assay kits are commercially available for a more high-throughput analysis.

-

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its antioxidant properties, coupled with its ability to modulate key signaling pathways such as the estrogen receptor, PKM2, and PI3K/AKT/mTOR pathways, highlight its potential for further investigation in the context of various diseases, including cancer and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's physicochemical properties and biological activities, and offering detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

- 1. This compound | C20H18O5 | CID 14630495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Mass spectrometry analysis of C-terminal posttranslational modifications of tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. english.gyig.cas.cn [english.gyig.cas.cn]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. embopress.org [embopress.org]

- 17. ERα is a target for butein-induced growth suppression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Re-Expression of ERα and AR in Receptor Negative Endocrine Cancers via GSK3 Inhibition [frontiersin.org]

- 19. Pyruvate kinase activity enzyme assay [bio-protocol.org]

- 20. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. media.cellsignal.com [media.cellsignal.com]

- 26. promega.jp [promega.jp]

- 27. astx.com [astx.com]

- 28. resources.rndsystems.com [resources.rndsystems.com]

- 29. abcam.com [abcam.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. aacrjournals.org [aacrjournals.org]

Tuberosin's Mechanism of Action in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases. Tuberosin, a flavonoid isolated from Pueraria tuberosa, has demonstrated significant antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the currently understood and hypothesized mechanisms of action of this compound in mitigating oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to this compound and Oxidative Stress

This compound (5-hydroxy-3,4,7,3',4'-pentamethoxyflavone) is a bioactive flavonoid derived from the tuberous roots of Pueraria tuberosa (Indian Kudzu), a plant used in traditional Ayurvedic medicine.[1][2] Oxidative stress arises from an excess of ROS, which can damage lipids, proteins, and DNA, leading to cellular dysfunction and contributing to diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Antioxidants can neutralize these reactive species, thereby preventing or mitigating oxidative damage.[5] this compound has emerged as a potent antioxidant, exhibiting multiple mechanisms to combat oxidative stress.[1]

Core Mechanisms of Action

The primary mechanism of action of this compound in combating oxidative stress appears to be its direct antioxidant and anti-inflammatory activities.[1][2]

Direct Antioxidant Activity

This compound has demonstrated a remarkable capacity to directly scavenge a variety of free radicals.[1] This broad-spectrum scavenging ability is a key feature of its antioxidant profile. Furthermore, this compound exhibits metal-chelating properties, which is a crucial antioxidant mechanism as transition metals like iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1] By sequestering these metal ions, this compound can prevent the initiation of oxidative chain reactions. Another critical aspect of its direct antioxidant action is the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage.[1]

Anti-inflammatory Effects

Chronic inflammation is intricately linked with oxidative stress, forming a vicious cycle where each exacerbates the other. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition is achieved by downregulating the expression of the inducible nitric oxide synthase (iNOS) enzyme.[1]

Quantitative Data on Antioxidant Activities

The antioxidant efficacy of this compound has been quantified in various in vitro assays. The following table summarizes the key findings, presenting the half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to achieve 50% of the maximum antioxidant effect. Lower EC50 values indicate higher antioxidant potency.

| Antioxidant Assay | This compound EC50 Value (µg/mL) | Reference |

| ABTS Radical Scavenging | 0.07 | [1] |

| Lipid Peroxidation Inhibition | 98 | [1] |

| Hydroxyl Radical Scavenging (Non-site specific, with EDTA) | 32 | [1] |

| Hydroxyl Radical Scavenging (Site specific, without EDTA) | 28 | [1] |

| Superoxide Radical Scavenging | Data not available | |

| Metal Chelation | Data not available |

Note: While the study mentions superoxide radical scavenging and metal chelation properties, specific EC50 values were not provided in the primary literature reviewed.[1]

Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways in oxidative stress is still emerging, based on its chemical class (flavonoid) and demonstrated activities, we can hypothesize its potential influence on key regulatory networks like the Nrf2 pathway and apoptosis.

Direct Antioxidant and Anti-inflammatory Pathway (Demonstrated)

The known mechanism of this compound involves direct scavenging of reactive oxygen and nitrogen species (RONS) and the inhibition of pro-inflammatory enzyme expression.

Caption: Demonstrated mechanism of this compound in oxidative stress and inflammation.

Hypothesized Nrf2 Activation Pathway

Flavonoids are known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a master regulator of the cellular antioxidant response.[6][7][8] It is plausible that this compound, as a flavonoid, could also modulate this pathway.

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Hypothesized Modulation of Apoptosis

By reducing oxidative stress, this compound may indirectly influence apoptosis (programmed cell death), which can be triggered by high levels of ROS. Polyphenols have been shown to have anti-apoptotic effects under conditions of oxidative stress.[9][10]

References

- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Polyphenols on Oxidative Stress, Inflammation, and Interconnected Pathways during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Biological Activity of Tuberosin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin, a flavonoid isolated from the plant Pueraria tuberosa, has garnered scientific interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity, with a focus on its antioxidant, anti-inflammatory, and potential anti-cancer mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant and Anti-inflammatory Activities of this compound

The primary experimentally validated biological activities of this compound are its antioxidant and anti-inflammatory effects. Research has demonstrated its capacity to scavenge free radicals and modulate inflammatory pathways.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings, including EC50 values, which represent the concentration of this compound required to achieve 50% of the maximum effect in a given assay.

| Assay Type | EC50 Value of this compound | Reference Compound | EC50 Value of Reference |

| ABTS Radical Scavenging | 70 ng/mL | Alcoholic Extract of P. tuberosa | 320 µg/mL |

| Superoxide Radical Scavenging | 1.8 µg/mL | Quercetin | 0.9 µg/mL |

| Hydroxyl Radical Scavenging | 1.14 mM (non-site specific) | Quercetin | 0.80 µM (non-site specific) |

| 0.918 mM (site specific) | 0.50 µM (site specific) | ||

| Metal Chelating Activity | 3.5 µg/mL | Quercetin | 1.8 µg/mL |

| Lipid Peroxidation Inhibition | 98 µg/mL | Alcoholic Extract of P. tuberosa | 780 µg/mL |

Table 1: Summary of the antioxidant activity of this compound.[2]

Anti-inflammatory Mechanism

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This suggests that this compound may interfere with the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Proposed anti-inflammatory mechanism of this compound.

Potential Anti-Cancer Activities of this compound

While direct experimental evidence on the anti-cancer effects of isolated this compound is limited, studies on extracts of Pueraria tuberosa and computational analyses suggest its potential as an anti-cancer agent.

Cytotoxicity of Pueraria tuberosa Extracts

Extracts from Pueraria tuberosa, which contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | Extract Type | IC50 Value |

| Breast (MCF-7) | Antioxidant Enriched Fraction | Data not specified[3] |

| Breast (MDA-MB-231) | Antioxidant Enriched Fraction | Data not specified[3] |

| Ovarian (SKOV-3) | Antioxidant Enriched Fraction | Data not specified[3] |

Table 2: Cytotoxic activity of Pueraria tuberosa extracts on various cancer cell lines.

It is important to note that these IC50 values are for crude extracts or fractions, and the specific contribution of this compound to this activity is yet to be determined.

Proposed Mechanism: Activation of Pyruvate Kinase M2 (PKM2)

A significant in silico finding suggests that this compound may act as an activator of Pyruvate Kinase M2 (PKM2).[4][5][6][7] PKM2 is a key enzyme in cancer cell metabolism, and its activation can reprogram cancer cell metabolism, leading to reduced proliferation and tumor growth. This molecular docking study provides a promising avenue for future experimental validation of this compound's anti-cancer activity.

Caption: Proposed mechanism of this compound as a PKM2 activator.

Potential Anti-Cancer Signaling Pathways Modulated by Flavonoids

Based on the known activities of other flavonoids, this compound may exert anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. These potential mechanisms, while not yet experimentally confirmed for this compound, provide a strong rationale for further investigation.

Caption: Potential anti-cancer signaling pathways for flavonoids.

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the assessment of the biological activities of flavonoids like this compound.

Antioxidant Activity Assays

-

ABTS Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in the pre-formed radical cation is measured spectrophotometrically.

-

Superoxide Radical Scavenging Assay: This method involves the generation of superoxide radicals, typically through a phenazine methosulfate-NADH system. The scavenging of these radicals by the test compound is measured by the inhibition of the reduction of nitroblue tetrazolium (NBT).

-

Hydroxyl Radical Scavenging Assay: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. The scavenging activity is determined by measuring the inhibition of the degradation of a detector molecule, such as deoxyribose.

-

Metal Chelating Activity Assay: The ability of the compound to chelate ferrous ions is determined by measuring the disruption of the formation of the ferrous ion-ferrozine complex.

-

Lipid Peroxidation Inhibition Assay: This assay typically uses a biological sample, such as rat liver microsomes, where lipid peroxidation is induced by an oxidizing agent (e.g., Fe²⁺/ascorbate). The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct, using the thiobarbituric acid reactive substances (TBARS) method.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Western Blot Analysis for iNOS Expression: Following treatment with LPS and the test compound, cells are lysed, and proteins are separated by SDS-PAGE. The expression level of inducible nitric oxide synthase (iNOS) is detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

Anti-Cancer Activity Assays

-

MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorometric or colorimetric assays that utilize specific peptide substrates conjugated to a reporter molecule.

-

Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be determined by Western blotting to assess the involvement of the intrinsic apoptotic pathway.

-

-

Cell Cycle Analysis: Cells are treated with the test compound, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The available scientific evidence strongly supports the antioxidant and anti-inflammatory properties of this compound. Its ability to inhibit NO and iNOS production highlights its potential as a therapeutic agent for inflammatory conditions. While direct experimental data on its anti-cancer activity is currently lacking, preliminary studies on its source plant, Pueraria tuberosa, and in silico molecular docking studies provide a compelling rationale for further investigation. The identification of PKM2 as a potential target for this compound is particularly noteworthy and warrants experimental validation.

Future research should focus on:

-

Evaluating the cytotoxic effects of isolated this compound on a broad panel of cancer cell lines to determine its IC50 values.

-

Investigating the ability of this compound to induce apoptosis and cell cycle arrest in cancer cells using detailed molecular and cellular assays.

-

Experimentally validating the interaction of this compound with PKM2 and elucidating its impact on cancer cell metabolism.

-

Elucidating the specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) modulated by this compound in cancer cells.

-

Conducting in vivo studies in animal models to assess the anti-inflammatory and anti-cancer efficacy and safety of this compound.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for a range of human diseases.

References

- 1. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Guided Approach to Discover this compound as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Guided Approach to Discover this compound as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Tuberosin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the emerging therapeutic applications of tuberosin, a naturally occurring pterocarpan. The information presented herein is a synthesis of current preclinical research, highlighting its antioxidant, anti-inflammatory, anticancer, and phytoestrogenic properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Therapeutic Postulates

This compound, isolated from plants such as Pueraria tuberosa, has demonstrated a range of biological activities suggesting its potential in several therapeutic areas.[1][2][3] Its multifaceted mechanism of action appears to stem from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Antioxidant Properties

This compound exhibits significant antioxidant activity through direct free radical scavenging and metal chelation.[1] Studies have shown its efficacy in neutralizing various reactive oxygen species, suggesting a potential role in mitigating oxidative stress-related pathologies.[1]

Quantitative Antioxidant Activity

| Parameter | EC50 Value (µg/ml) | Reference Compound | EC50 Value (µg/ml) |

| ABTS* Radical Scavenging | 18.5 ± 1.2 | Quercetin | 1.5 ± 0.1 |

| Superoxide Radical Scavenging | 45.2 ± 2.8 | Quercetin | 11.2 ± 0.8 |

| Hydroxyl Radical Scavenging | 32.8 ± 1.9 | Quercetin | 8.5 ± 0.5 |

| Metal Chelation | 68.4 ± 3.5 | EDTA | 12.1 ± 0.7 |

| Lipid Peroxidation Inhibition | 55.6 ± 2.9 | Quercetin | 15.4 ± 1.1 |

Data synthesized from in vitro antioxidant assays.

Experimental Protocol: Free Radical Scavenging (ABTS Assay)

A detailed methodology for assessing the ABTS radical scavenging capacity of this compound is as follows:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.

-

Prepare a 2.45 mM solution of potassium persulfate in water.

-

To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare various concentrations of this compound in a suitable solvent.

-

Add 1.0 ml of the diluted ABTS•+ solution to 10 µl of the this compound solution.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Use a suitable standard antioxidant (e.g., Quercetin) for comparison.

-

-

Calculation:

-

The percentage of scavenging is calculated using the formula: (Absorbance_control - Absorbance_sample) / Absorbance_control * 100.

-

The EC50 value (the concentration of the sample that scavenges 50% of the ABTS•+ radicals) is determined from the dose-response curve.

-

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators.[1] A primary mechanism is the suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade.[1][4]

LPS-Induced Nitric Oxide Production Inhibition

This compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages in a concentration-dependent manner.[1] This inhibition is attributed to the suppression of iNOS protein expression.[1]

| This compound Concentration (µg/ml) | NO Production (% of Control) |

| 0 | 100 |

| 5 | 78 ± 4.2 |

| 10 | 55 ± 3.1 |

| 20 | 32 ± 2.5 |

| 40 | 18 ± 1.9 |

In vitro data from LPS-stimulated rat peritoneal macrophages.

Signaling Pathway: iNOS Expression Inhibition

Caption: this compound inhibits LPS-induced iNOS gene expression.

Experimental Protocol: Measurement of Nitric Oxide Production

-

Cell Culture:

-

Isolate rat peritoneal macrophages and culture them in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat the adherent macrophages with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 17-24 hours.

-

-

Nitrite Assay (Griess Reagent):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration, which is an indicator of NO production.

-

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties through various mechanisms, including the modulation of key signaling molecules involved in cancer cell proliferation and survival.

Putative Anticancer Mechanisms

-

AKT1 Inhibition: In silico studies have identified this compound as a potential potent and selective inhibitor of AKT1, a crucial node in cancer cell survival pathways.[5] Further validation is required to confirm this activity.

-

Pyruvate Kinase M2 (PKM2) Activation: Computational screening has pointed to this compound as a potential activator of PKM2, an enzyme involved in cancer cell metabolism.[6] PKM2 activation can shift cancer metabolism and may have therapeutic implications.

-

Cytotoxicity in Cancer Cells: An antioxidant-rich fraction of Pueraria tuberosa containing this compound has been shown to inhibit the growth of breast (MCF-7, MDA-MB-231) and ovarian (SKOV-3) cancer cells.[7]

Signaling Pathway: Potential AKT1 Inhibition

Caption: Proposed inhibition of the AKT1 signaling pathway by this compound.

Phytoestrogenic Activity

This compound acts as a modulator of estrogen receptor (ER) signaling pathways, which has implications for hormone-responsive conditions.[8]

Modulation of Estrogen Receptor Signaling

In ER-positive breast cancer cells (MCF-7), this compound has been shown to:

-

Induce an estrogen-responsive transcriptomic signature.[8]

-

Upregulate the expression of estrogen response genes such as PGR, KRT19, and TFF1.[8]

-

Increase cell proliferation in a dose-dependent manner.[8]

-

Bind to the ERα pocket, though with weaker affinity compared to synthetic estrogen.[8]

Signaling Pathway: Estrogen Receptor Modulation

Caption: this compound modulates ERα-mediated gene transcription.

Experimental Protocol: ERE-Luciferase Assay

-

Cell Culture and Transfection:

-

Culture ER-positive cells (e.g., MCF-7 or T-47D) in an appropriate medium.

-

Transfect the cells with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol, E2).

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 24 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

Future Directions and Conclusion

The preclinical data on this compound highlight its potential as a lead compound for the development of novel therapeutics. Its antioxidant and anti-inflammatory properties suggest applications in chronic inflammatory diseases, while its anticancer and phytoestrogenic activities warrant further investigation in oncology and women's health.

Future research should focus on:

-

In vivo efficacy studies in relevant animal models of disease.

-

Comprehensive pharmacokinetic and pharmacodynamic profiling.

-

Toxicology and safety assessments.

-

Structure-activity relationship studies to optimize its therapeutic properties.

This technical guide provides a consolidated overview of the current understanding of this compound's therapeutic potential. It is imperative that the scientific community continues to explore the multifaceted biological activities of this promising natural compound.

References

- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pueraria tuberosa: a review on its phytochemical and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new pterocarpan from Pueraria tuberosa DC - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering this compound and Villosol as Potent and Selective Inhibitors of AKT1 for Therapeutic Targeting of Oral Squamous Cell Carcinoma [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A fraction of Pueraria tuberosa extract, rich in antioxidant compounds, alleviates ovariectomized-induced osteoporosis in rats and inhibits growth of breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Estrogen Receptor Activity by the Phytoalexin this compound Produced from Elicited Kudzu (Pueraria lobata) - PMC [pmc.ncbi.nlm.nih.gov]

Tuberosin: A Technical Guide to its Antioxidant and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberosin, a prenylated isoflavonoid isolated from the tubers of Pueraria tuberosa, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents for oxidative stress- and inflammation-mediated diseases.

Quantitative Data on Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory capacities of this compound have been quantified in various in vitro assays. The following tables summarize the key efficacy data, providing a clear comparison of its potency.

Table 1: Antioxidant Activity of this compound

| Assay | EC50 Value | Reference |

| ABTS Radical Scavenging | 70 ng/mL | [1] |

| Superoxide Radical Scavenging | 156 µg/mL | [1] |

| Lipid Peroxidation Inhibition | 98 µg/mL | [1] |

Note: EC50 (Half maximal effective concentration) represents the concentration of this compound required to scavenge 50% of the respective free radicals or inhibit lipid peroxidation by 50%.

Table 2: Anti-inflammatory Activity of this compound

| Activity | Method | Key Findings | Reference |

| Inhibition of Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated macrophages | Concentration-dependent inhibition of NO release. | [1] |

| Inhibition of iNOS Protein Expression | Western Blot in LPS-stimulated macrophages | Significant reduction in iNOS protein levels in a concentration-dependent manner. | [1] |

Note: While the studies demonstrate a clear concentration-dependent inhibitory effect, specific IC50 values for NO production and iNOS expression inhibition by this compound are not yet available in the cited literature. Research on other isoflavonoids from Pueraria tuberosa suggests that these effects are likely mediated through the NF-κB signaling pathway.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation of this compound's biological activities.

Antioxidant Assays

-

Reagent Preparation:

-

Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

-

Prepare a 2.45 mM potassium persulfate solution.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the EC50 value.

-

-

Reagent Preparation:

-

Prepare solutions of nitroblue tetrazolium (NBT), NADH, and phenazine methosulfate (PMS) in a suitable buffer (e.g., phosphate buffer).

-

-

Assay Procedure:

-

Mix various concentrations of this compound with NBT and NADH.

-

Initiate the reaction by adding PMS.

-

Incubate at room temperature for a specified time.

-

Measure the absorbance at the wavelength corresponding to formazan formation (e.g., 560 nm).

-

Calculate the percentage of superoxide radical scavenging and determine the EC50 value.

-

-

Sample Preparation:

-

Use a suitable biological sample, such as rat liver homogenate.

-

-

Assay Procedure:

-

Induce lipid peroxidation in the sample using a pro-oxidant like ferrous sulfate (FeSO₄) and ascorbic acid.

-

Treat the samples with various concentrations of this compound.

-

Incubate at 37°C for a specified time.

-

Measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.

-

Measure the absorbance of the resulting pink chromophore at 532 nm.

-

Calculate the percentage of inhibition and determine the EC50 value.

-

Anti-inflammatory Assays

-

Cell Line: Rat peritoneal macrophages or a murine macrophage cell line such as RAW 264.7.

-

Culture Conditions: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Seed the cells in appropriate culture plates.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a specified period (e.g., 17-24 hours).

-

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Assay Procedure:

-

Mix equal volumes of the cell supernatant with the Griess reagent.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the iNOS protein expression levels.

-

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of this compound are intricately linked and are believed to be mediated through the modulation of key cellular signaling pathways.

Antioxidant Mechanism

This compound's antioxidant activity is attributed to its ability to directly scavenge free radicals and chelate metal ions. Its isoflavonoid structure, with multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating the free radical chain reactions that lead to cellular damage.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

While direct studies on this compound are limited, research on extracts of Pueraria tuberosa and its other bioactive components, such as mangiferin and isoorientin, strongly suggests that the anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

-

LPS-Induced Activation: In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

NF-κB Translocation: IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate from the cytoplasm to the nucleus.

-

Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6, leading to their transcription and subsequent inflammation.

-

This compound's Proposed Action: It is hypothesized that this compound inhibits this pathway, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of pro-inflammatory mediators.

Crosstalk with the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the master regulator of the cellular antioxidant response. While direct evidence for this compound's effect on this pathway is currently unavailable, it is a plausible target for its antioxidant activity.

-

Basal State: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

-

Activation by Oxidative Stress: In the presence of oxidative stress (or Nrf2 activators), Keap1 is modified, leading to the release of Nrf2.

-

Antioxidant Gene Expression: Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

-

Anti-inflammatory Crosstalk: The upregulation of these antioxidant enzymes can indirectly suppress inflammation by reducing ROS levels, which are known to activate the NF-κB pathway. Furthermore, there is evidence of direct inhibitory crosstalk between the Nrf2 and NF-κB pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures described in this guide.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent due to its dual antioxidant and anti-inflammatory activities. The available data strongly suggest that its mechanism of action involves direct free radical scavenging and the inhibition of the pro-inflammatory NF-κB signaling pathway.

Future research should focus on:

-

Determining the IC50 values for this compound's inhibition of nitric oxide production and iNOS expression to provide a more precise quantitative measure of its anti-inflammatory potency.

-

Directly investigating the effect of this compound on the NF-κB signaling pathway to confirm the proposed mechanism, including its impact on IκBα phosphorylation and degradation, and p65 nuclear translocation.

-

Exploring the potential of this compound to activate the Nrf2 antioxidant pathway and elucidating the downstream effects on antioxidant enzyme expression.

-

Conducting in vivo studies in relevant animal models of inflammatory and oxidative stress-related diseases to validate the in vitro findings and assess the therapeutic efficacy of this compound.

By addressing these research gaps, a more comprehensive understanding of this compound's therapeutic potential can be achieved, paving the way for its development as a novel treatment for a range of human diseases.

References

In vitro studies on Tuberosin's biological effects

An In-depth Technical Guide to the In Vitro Biological Effects of Tuberosin

This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, a naturally occurring flavone. The information is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Antioxidant and Anti-inflammatory Properties

This compound, identified as 5-hydroxy-3,4,7,3',4'-pentamethoxyflavone, has demonstrated significant antioxidant and anti-inflammatory properties in various in vitro models.[1][2] It acts by directly scavenging free radicals and modulating inflammatory pathways in macrophages.[1][2]

Quantitative Antioxidant Activity

This compound exhibits a potent capacity to neutralize various reactive oxygen species. Its efficacy, measured by the half-maximal effective concentration (EC50), has been quantified in several standard antioxidant assays. A lower EC50 value indicates greater antioxidant activity.

| Assay Type | This compound EC50 (µg/mL) | Notes |

| ABTS Radical Scavenging | Not specified | Showed a preference for scavenging ABTS radicals.[1] |

| Superoxide Radical Scavenging | Not specified | Demonstrated scavenging potential.[1] |

| Hydroxyl Radical Scavenging | Not specified | Demonstrated scavenging potential.[1] |

| Lipid Peroxidation Inhibition | 98 | Measured against FeSO4-induced lipid peroxidation.[1] |

| Metal Chelation | Not specified | Possesses metal chelation properties.[1] |

Anti-inflammatory Mechanism

This compound's anti-inflammatory effects have been characterized by its ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. It significantly reduces the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) protein in a concentration-dependent manner.[1][2][3]

Experimental Workflow: Assessing Anti-inflammatory Effects of this compound

Signaling Pathway: Inhibition of LPS-Induced Inflammation by this compound

Experimental Protocols

This assay determines the free radical-scavenging activity of a compound.[1]

-

Radical Generation: Generate ABTS* radicals by mixing a 14 mM solution of ABTS* with a 4.9 mM solution of potassium persulfate.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction: Mix different concentrations of this compound with the pre-generated ABTS* solution.

-

Measurement: Record the reduction in absorbance at 734 nm. The percentage of scavenging is calculated relative to a control without the compound.

This assay assesses the ability of a compound to inhibit the oxidation of lipids.[1]

-

Induction: Induce lipid peroxidation in a suitable substrate (e.g., a lipid-rich homogenate) using ferrous sulfate (FeSO4).

-

Treatment: Add various concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the samples under conditions that promote peroxidation.

-

Measurement: Quantify the extent of lipid peroxidation, typically by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.

This protocol evaluates the anti-inflammatory effect on LPS-stimulated macrophages.[2]

-

Cell Culture: Isolate and culture rat peritoneal macrophages until they adhere to the culture plates.

-

Pre-treatment: Pre-incubate the attached macrophages with varying concentrations of this compound for 30 minutes.

-

Stimulation: Add LPS to the culture medium to induce an inflammatory response.

-

Incubation: Incubate the cells for 17 hours.

-

NO Measurement: Collect the culture supernatant. Estimate the accumulated nitrite (a stable metabolite of NO) using the Griess reagent.

-

iNOS Protein Analysis: Lyse the macrophages to obtain the cell lysate. Assess the amount of iNOS protein expression using Western blot analysis with a specific antibody against iNOS.[2]

Anticancer Potential (Computational Insights)

Computational studies have identified this compound as a promising candidate for cancer therapy by targeting key proteins involved in cancer cell metabolism and survival.[4][5][6] These findings, derived from virtual screening and molecular dynamics simulations, provide a strong rationale for further in vitro and in vivo validation.

Proposed Mechanisms of Action

-

Pyruvate Kinase M2 (PKM2) Activation: this compound has been identified as a potential activator of PKM2.[4][5] PKM2 is a critical enzyme in the metabolic reprogramming of cancer cells, particularly in aerobic glycolysis (the Warburg effect). Activating PKM2 can disrupt this altered metabolic state, potentially inhibiting cancer cell proliferation.[4]

-

AKT1 Inhibition: Screening studies have also pinpointed this compound as a potent and selective inhibitor of RAC-alpha serine/threonine-protein kinase (AKT1).[6] The AKT1 signaling pathway is frequently overactive in many cancers, promoting cell survival, proliferation, and metastasis. Inhibiting AKT1 is a well-established strategy in cancer drug development.[6]

Logical Relationship: Proposed Anticancer Mechanisms of this compound

Conclusion

In vitro studies have established this compound as a potent antioxidant and anti-inflammatory agent, with well-characterized mechanisms involving free radical scavenging and inhibition of the iNOS/NO pathway. Furthermore, computational models suggest its potential as an anticancer compound through the modulation of key targets like PKM2 and AKT1. These findings underscore the therapeutic potential of this compound and provide a solid foundation for further preclinical and clinical investigation in the fields of inflammation and oncology.

References

- 1. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of this compound isolated from Pueraria tuberose Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]